molecular formula C12H13NO2 B14326772 3-(Phenylacetyl)pyrrolidin-2-one CAS No. 106366-35-2

3-(Phenylacetyl)pyrrolidin-2-one

Cat. No.: B14326772
CAS No.: 106366-35-2
M. Wt: 203.24 g/mol
InChI Key: PYSUFIIQONFMLM-UHFFFAOYSA-N
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Description

3-(Phenylacetyl)pyrrolidin-2-one is a pyrrolidin-2-one (a five-membered lactam) derivative substituted at the 3-position with a phenylacetyl group. This structural motif is associated with diverse biological and chemical applications, ranging from pharmaceuticals to materials science.

Properties

CAS No.

106366-35-2

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

3-(2-phenylacetyl)pyrrolidin-2-one

InChI

InChI=1S/C12H13NO2/c14-11(10-6-7-13-12(10)15)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)

InChI Key

PYSUFIIQONFMLM-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C1C(=O)CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Anti-Alzheimer’s Agents

Pyrrolidin-2-one derivatives with bulky aromatic substituents demonstrate significant acetylcholinesterase (AChE) inhibition, a key therapeutic strategy for Alzheimer’s disease. For example:

  • Compound 10b : 3-(4-(4-Fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one showed excellent AChE inhibition (IC₅₀ = 0.12 µM) and outperformed donepezil in scopolamine-induced memory impairment models .
  • Compound 18c : 1-(3,4-dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)-benzyl)-piperidin-4-yl)-methyl)-imidazolidin-2-one exhibited dual AChE and BuChE inhibition, with enhanced blood-brain barrier permeability .

Comparison with 3-(Phenylacetyl)pyrrolidin-2-one :

  • The phenylacetyl group may confer similar AChE binding via π-π stacking interactions, but the absence of electron-withdrawing groups (e.g., fluorine) or methoxy substituents could reduce potency.
Table 1: Anti-Alzheimer’s Activity of Selected Pyrrolidin-2-one Derivatives
Compound IC₅₀ (AChE) Key Substituents Reference
10b 0.12 µM 4-Fluorobenzoyl, 4-methoxybenzyl
Donepezil (reference) 0.05 µM Piperidine, benzyl
3-(Phenylacetyl)pyrrolidin-2-one N/A Phenylacetyl

Antiarrhythmic and Antihypertensive Agents

Arylpiperazinyl-pyrrolidin-2-one derivatives exhibit alpha-adrenergic receptor (AR) modulation:

  • Compound 7 : 1-{3-[4-(2-Chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one showed high alpha₁-AR affinity (pKi = 7.13) and prophylactic antiarrhythmic activity (ED₅₀ = 1.0 mg/kg) .
  • Compound 18 : 1-{3-[4-(4-Chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one displayed alpha₂-AR selectivity (pKi = 7.29) and prolonged hypotensive effects .

QSAR Insights :

  • Antiarrhythmic activity correlates with PCR (polarity and charge distribution) and JGI4 (geometric descriptors) parameters .
  • Electron-withdrawing groups (e.g., Cl) enhance receptor binding, while bulky substituents like phenylacetyl may sterically hinder interactions.

Radiopharmaceuticals and Imaging Probes

Pyrrolidin-2-one derivatives are utilized in positron emission tomography (PET) tracers:

  • [¹²³I]Iodo-methoxybenzoyl-pyrrolidin-2-one (18) : Synthesized for imaging applications with 84% radiochemical yield .
  • [¹⁸F]FMPEP-d2 : A CB1 receptor tracer with high brain uptake, structurally featuring a trifluoromethyl-phenyl-pyrrolidin-2-one core .

Comparison :

  • The phenylacetyl group’s lipophilicity could improve blood-brain barrier penetration but may lack the specificity of halogenated or trifluoromethyl groups for target binding.

Insecticidal Compounds

Entomopathogenic fungi produce pyrrolidin-2-one derivatives with insecticidal properties:

  • 3-(4-Hydroxy-6-pyranonyl)-5-isopropylpyrrolidin-2-one: Active against cotton aphids at 128–154 ppm, attributed to hydrogen bonding and hydrophobic interactions .

Comparison :

  • Phenylacetyl’s aromaticity may mimic pyranonyl groups in disrupting insect nervous systems, but its reduced polarity could limit solubility in aqueous environments.

Comparison :

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